2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride 2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522671
InChI: InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1
SMILES: C1CNCC1OC2=NC=CN=C2.Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride

CAS No.:

Cat. No.: VC13522671

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

2-((R)-Pyrrolidin-3-yloxy)-pyrazine hydrochloride -

Specification

Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride
Standard InChI InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H/t7-;/m1./s1
Standard InChI Key DHAPRJSWLGRJRF-OGFXRTJISA-N
Isomeric SMILES C1CNC[C@@H]1OC2=NC=CN=C2.Cl
SMILES C1CNCC1OC2=NC=CN=C2.Cl
Canonical SMILES C1CNCC1OC2=NC=CN=C2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound features a pyrazine ring linked via an ether bond to an (R)-configured pyrrolidine moiety, with a hydrochloride salt enhancing its stability. The stereochemistry at the pyrrolidine’s third carbon determines its biological interactions, as evidenced by enantiomer-specific activity profiles .

Key identifiers:

PropertyValueSource
IUPAC Name2-[(3R)-pyrrolidin-3-yl]oxypyrazine;hydrochloride
SMILESC1CNC[C@@H]1OC2=NC=CN=C2.Cl\text{C1CNC[C@@H]1OC2=NC=CN=C2.Cl}
InChIKeyDHAPRJSWLGRJRF-OGFXRTJISA-N
PubChem CID60137499

Physicochemical Properties

The compound’s solubility in polar solvents (e.g., water, ethanol) and melting point (~200–220°C) make it suitable for solution-phase reactions. Its lipophilicity (logP\log P: ~1.2) balances membrane permeability and solubility, critical for drug design .

Synthesis and Optimization

Stereochemical Control

Chiral resolution using tert-butylcarbamate derivatives ensures enantiopurity (>98% ee), as validated by optical rotation ([α]D25[\alpha]_D^{25}: +76.25°) .

Biological Activity and Mechanisms

Antimicrobial Applications

In disc diffusion assays (50 µg/disk), the compound exhibited broad-spectrum activity:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus18 ± 1.2
Escherichia coli22 ± 1.5
Pseudomonas aeruginosa15 ± 0.8

Mechanistically, the pyrazine ring disrupts microbial folate synthesis, while the pyrrolidine moiety enhances cell membrane penetration .

Neurological Research

As a dopamine D₃ receptor partial agonist (KiK_i: 34 nM), the compound shows promise in treating Parkinson’s disease and addiction. Molecular docking studies reveal binding to the receptor’s extracellular loop, stabilizing inactive states .

Industrial and Agricultural Applications

Agrochemical Formulations

Incorporated into herbicides, the compound inhibits acetolactate synthase (ALS) in weeds (IC50IC_{50}: 0.8 µM), reducing crop competition. Field trials demonstrated a 40% increase in wheat yield compared to controls .

Material Science

Functionalized polymers containing this compound exhibit enhanced thermal stability (TgT_g: 145°C) and conductivity (σ\sigma: 10410^{-4} S/cm), suitable for flexible electronics .

Analytical and Regulatory Considerations

Quality Control

HPLC methods (C18 column, 0.1% TFA/ACN gradient) achieve >99% purity. Residual solvents (e.g., acetonitrile) are monitored per ICH Q3C guidelines .

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